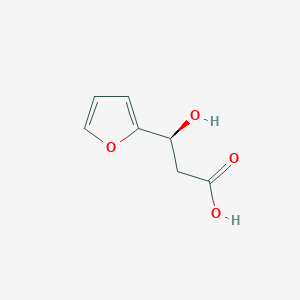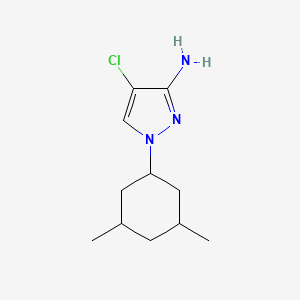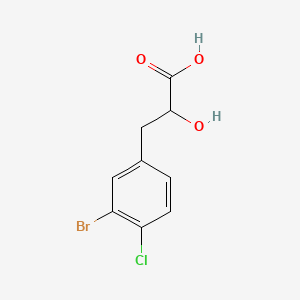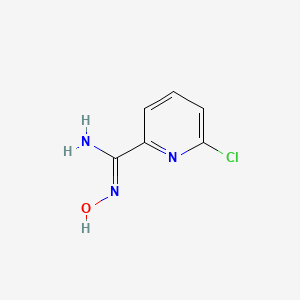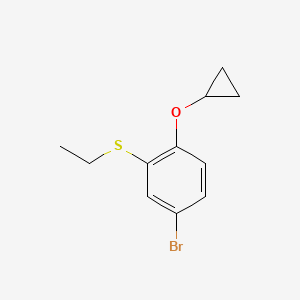
4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene is a chemical compound with the molecular formula C11H13BrOS and a molecular weight of 273.2 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions, such as bromination, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Bromination: Typically involves the use of bromine (Br2) and a suitable catalyst to facilitate the substitution reaction.
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination would yield a substituted benzene ring, while Suzuki–Miyaura coupling would result in the formation of new carbon–carbon bonds .
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene involves its interaction with molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-methoxy-2-(ethylsulfanyl)benzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-Bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C11H13BrOS |
|---|---|
Molekulargewicht |
273.19 g/mol |
IUPAC-Name |
4-bromo-1-cyclopropyloxy-2-ethylsulfanylbenzene |
InChI |
InChI=1S/C11H13BrOS/c1-2-14-11-7-8(12)3-6-10(11)13-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3 |
InChI-Schlüssel |
WRCRYCLHYWXYRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C(C=CC(=C1)Br)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


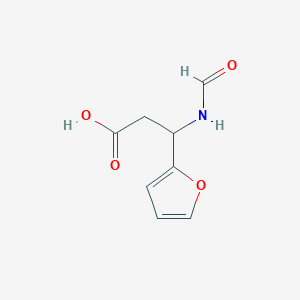
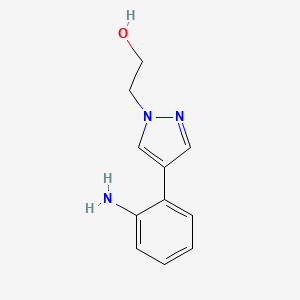
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B13627408.png)
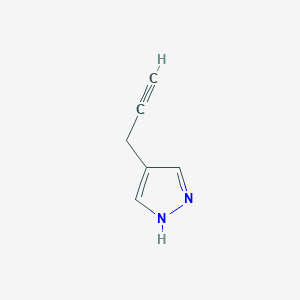
![2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13627431.png)
